- Enzymatic Polymerization and Characterization of New Poly(3-hydroxyalkanoate)s by a Bacterial Polymerase, Macromolecules, 2001, 34(20), 6889-6894

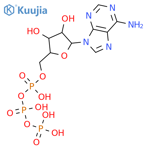

Cas no 21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate])

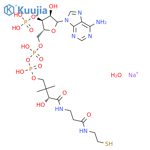

![Coenzyme A, S-[(3R)-3-hydroxybutanoate] structure](https://fr.kuujia.com/scimg/cas/21804-29-5x500.png)

21804-29-5 structure

Nom du produit:Coenzyme A, S-[(3R)-3-hydroxybutanoate]

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Propriétés chimiques et physiques

Nom et identifiant

-

- R-(-)-3-Hydroxybutyryl-CoA , Rotation (-).

- D-β- Hydroxybutyryl-CoA

- D-3-Hydroxybutyryl-coenzyme A

- D-3-Hydroxybutyryl-CoA

- D-(-)-β-Hydroxybutyryl-coenzyme A

- D-(-)-β-Hydroxybutyryl-CoA

- (R)-3- Hydroxybutyryl CoA

- (R)-3-Hydroxy-butanoyl-CoA

- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)

- Coenzyme A, S-(3-hydroxybutanoate), (R)-

- Coenzyme A, S-[(3R)-3-hydroxybutanoate]

- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)

- (R)-3-Hydroxy-butanoyl-CoA

- (R)-3-Hydroxybutyryl CoA

- D-(-)-β-Hydroxybutyryl-CoA

- D-(-)-β-Hydroxybutyryl-coenzyme A

- D-3-Hydroxybutyryl-CoA

- D-3-Hydroxybutyryl-coenzyme A

- D-β-Hydroxybutyryl-CoA

- R-(-)-3-Hydroxybutyryl-CoA

- S-(3-hydroxybutyryl)-CoA

- (R)-3-hydroxybutanoyl-CoA

- 3-Hydroxybutanoyl-CoA

- S-(3-hydroxybutanoyl)-coenzyme A

- (S)-3-hydroxybutyroyl-CoA

- (3S)-3-hydroxybutanoyl-CoA

- S-(3-hydroxybutyryl)-coenzyme A

- (R)-3-hydroxybutanoyl-CoA(4-)

- beta-Hydroxybutyryl-coenzyme A

- beta-Hydroxybutyryl-coa

- Coenzyme A, S-(3-hydroxybutanoate)

- (3S)-hydroxybutanoyl-CoA

- L(+)-3-hydroxybutyroyl-CoA

- (S)-3-hydroxybutanoyl-CoA

- 3-Hydroxybutyryl-coa

- S-(3-hydroxybutanoyl)-CoA

- L(+)-beta-hydroxybutyroyl-CoA

- L-3-hydroxybutanoyl-CoA

- (3R)-3-Hydroxybutanoyl-CoA

- 3-Hydroxybutyryl-coenzyme A

- (S)-3-Hydroxybutyryl-CoA

- (3R)-hydroxybutanoyl-CoA

-

- Piscine à noyau: 1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,18-,19-,20+,24-/m1/s1

- La clé Inchi: QHHKKMYHDBRONY-WZZMXTMRSA-N

- Sourire: O[C@@H]1[C@@H]([C@H](O[C@@]1([H])N1C=NC2=C(N=CN=C12)N)COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@H](O)C)OP(O)(O)=O

Propriétés calculées

- Qualité précise: 853.15198968g/mol

- Masse isotopique unique: 853.15198968g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 10

- Nombre de récepteurs de liaison hydrogène: 23

- Comptage des atomes lourds: 54

- Nombre de liaisons rotatives: 22

- Complexité: 1450

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 6

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 409Ų

- Le xlogp3: -5.9

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Méthode de production

Méthode de production 1

Conditions de réaction

1.1R:C5H5N, S:CH2Cl2, 1 h, 0°C; 2 h, rt

1.2S:EtOH, 3 h, reflux

2.1R:NaBH4, S:EtOH, 2 h, rt

3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt

3.2S:CH2Cl2, rt

3.3R:HCl, S:H2O, S:CH2Cl2, rt

4.1S:H2O, S:MeCN, 3 h, rt, pH 8

1.2S:EtOH, 3 h, reflux

2.1R:NaBH4, S:EtOH, 2 h, rt

3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt

3.2S:CH2Cl2, rt

3.3R:HCl, S:H2O, S:CH2Cl2, rt

4.1S:H2O, S:MeCN, 3 h, rt, pH 8

Référence

Méthode de production 2

Conditions de réaction

1.1R:HBr, R:Br2, S:H2O, 0°C

2.1R:KHCO3, 2.5 h, rt

3.1R:Et3N, R:ClCO2Et, S:Et2O

3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8

4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4

2.1R:KHCO3, 2.5 h, rt

3.1R:Et3N, R:ClCO2Et, S:Et2O

3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8

4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4

Référence

- Stereospecificity of the Reaction Catalyzed by Enoyl-CoA Hydratase, Journal of the American Chemical Society, 2000, 122(17), 3987-3994

Méthode de production 3

Conditions de réaction

1.1R:Diimidazolyl ketone, S:THF, rt; 60-90 min, 0°C

1.2S:H2O, rt; 4 h, rt

1.2S:H2O, rt; 4 h, rt

Référence

- Stereospecific Formation of E- and Z-Disubstituted Double Bonds by Dehydratase Domains from Modules 1 and 2 of the Fostriecin Polyketide Synthase, Journal of the American Chemical Society, 2017, 139(40), 14322-14330

Méthode de production 4

Conditions de réaction

1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

Référence

- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455

Méthode de production 5

Conditions de réaction

1.1

2.1S:H2O, S:MeCN, 30°C, pH 7.5

2.2R:H3PO4, S:H2O

2.1S:H2O, S:MeCN, 30°C, pH 7.5

2.2R:H3PO4, S:H2O

Référence

- Chemo-Enzymatic Synthesis of Poly(lactate-co-(3-hydroxybutyrate)) by a Lactate-Polymerizing Enzyme, Macromolecules (Washington, 2009, 42(6), 1985-1989

Méthode de production 6

Conditions de réaction

1.1

Référence

- New insights into activation and substrate recognition of polyhydroxyalkanoate synthase from Ralstonia eutropha, Applied Microbiology and Biotechnology, 2013, 97(3), 1175-1182

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Raw materials

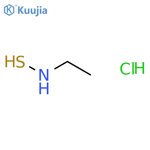

- Cysteamine hydrochloride

- Adenosine 5'-Triphosphate

- Coenzyme A sodium salt hydrate

- 2,2-dimethyl-1,3-dioxane-4,6-dione

- (R)-3-Hydroxybutyric acid

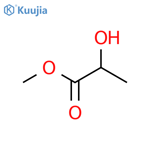

- Methyl D-(+)-Lactate

- Coenzyme A

- 3-Hydroxybutanoic Acid

- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Preparation Products

Coenzyme A, S-[(3R)-3-hydroxybutanoate] Littérature connexe

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate]) Produits connexes

- 2138113-86-5(1-(3-methylcyclobutyl)methyl-3-(3-methylpyridin-2-yl)-1H-pyrazol-5-amine)

- 67074-43-5(1,2-DIMETHYLCYCLOPROPANE-1-CARBALDEHYDE)

- 1396627-20-5(2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide)

- 1808423-70-2(6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide)

- 13021-17-5(4-(4-Acetylphenyl)phenol)

- 338417-01-9((2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one)

- 1261753-68-7(3-Bromomethyl-5-chloro-4'-(trifluoromethoxy)biphenyl)

- 29151-20-0(2-(chloromethyl)pent-1-ene)

- 76447-82-0(Quinoxalino2,3-bphenazine-6,13-dione)

- 2418660-78-1(2-(6-fluoro-1H-indol-1-yl)-1-(2r,4s)-2-amino-5-azaspiro3.5nonan-5-ylethan-1-one hydrochloride, cis)

Fournisseurs recommandés

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membre gold

Fournisseur de Chine

Réactif

Taian Jiayue Biochemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Nanjing jingzhu bio-technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Shanghai Joy Biotech Ltd

Membre gold

Fournisseur de Chine

Lot

Jinan Hanyu Chemical Co.,Ltd.

Membre gold

Fournisseur de Chine

Lot